molecular formula C21H34N2O B12011483 N-[(E)-benzylideneamino]tetradecanamide

N-[(E)-benzylideneamino]tetradecanamide

Cat. No.: B12011483
M. Wt: 330.5 g/mol
InChI Key: FRDMGAQLCGPLLL-ZBJSNUHESA-N
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Description

N-[(E)-benzylideneamino]tetradecanamide is an organic compound with the molecular formula C21H35NO It is a derivative of tetradecanamide, where the amine group is substituted with a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]tetradecanamide typically involves the reaction of tetradecanamide with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are carefully controlled to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain a pure compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]tetradecanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group back to the amine group.

    Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the amine group. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(E)-benzylideneamino]tetradecanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]tetradecanamide involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanamide: The parent compound, which lacks the benzylideneamino group.

    N-benzylideneamino derivatives: Compounds with similar structures but different alkyl chain lengths or substituents.

Uniqueness

N-[(E)-benzylideneamino]tetradecanamide is unique due to its specific combination of the tetradecanamide backbone and the benzylideneamino group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]tetradecanamide

InChI

InChI=1S/C21H34N2O/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(24)23-22-19-20-16-13-12-14-17-20/h12-14,16-17,19H,2-11,15,18H2,1H3,(H,23,24)/b22-19+

InChI Key

FRDMGAQLCGPLLL-ZBJSNUHESA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

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